(4-Bromo-1-benzothiophen-2-yl)methanol
Overview
Description
(4-Bromo-1-benzothiophen-2-yl)methanol is an organic compound with the molecular formula C9H7BrOS and a molecular weight of 243.12 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-benzothiophen-2-yl)methanol typically involves the bromination of benzothiophene followed by the introduction of a hydroxymethyl group. One common method includes the bromination of 1-benzothiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 4-bromo-1-benzothiophene-2-carbaldehyde is then reduced to this compound using a reducing agent like sodium borohydride (NaBH4) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-benzothiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Bromo-1-benzothiophene-2-carboxylic acid.
Reduction: 4-Hydroxy-1-benzothiophene-2-ylmethanol.
Substitution: 4-Amino-1-benzothiophene-2-ylmethanol.
Scientific Research Applications
(4-Bromo-1-benzothiophen-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-1-benzothiophen-2-yl)methanol and its derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, benzothiophene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the bromine and hydroxymethyl groups.
4-Bromo-1-benzothiophene: Similar structure but without the hydroxymethyl group.
1-Benzothiophene-2-carbaldehyde: Precursor in the synthesis of (4-Bromo-1-benzothiophen-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows for a diverse range of chemical modifications and applications. This dual functionality makes it a versatile intermediate in the synthesis of various biologically active compounds and materials with specific electronic properties .
Properties
IUPAC Name |
(4-bromo-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLCQGNNHYJLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541558 | |
Record name | (4-Bromo-1-benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93103-83-4 | |
Record name | 4-Bromobenzo[b]thiophene-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93103-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-1-benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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